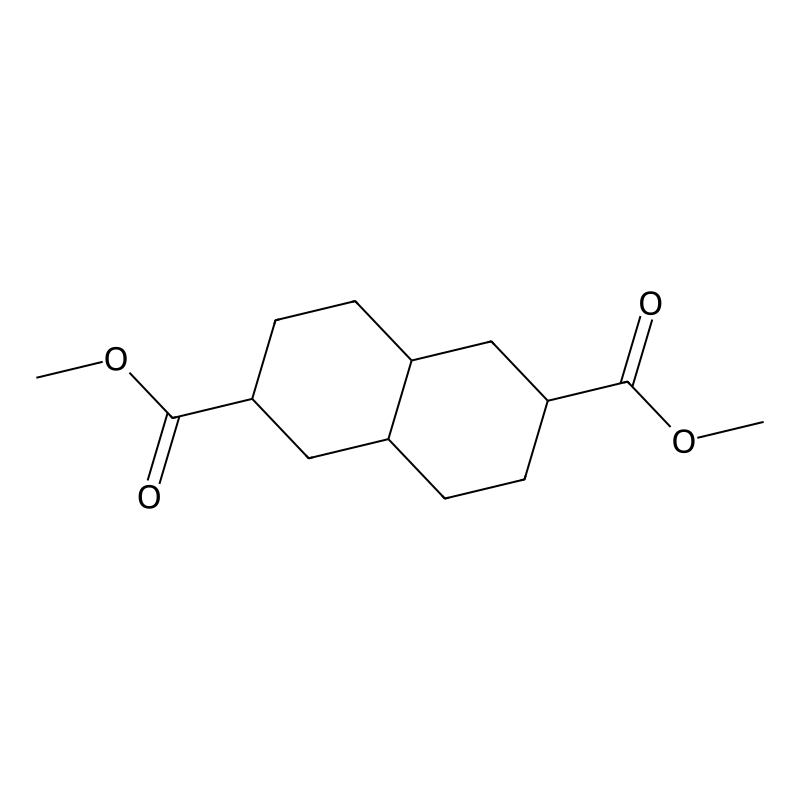Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Polymer Science
Results or Outcomes: The outcome of this application is the production of a high-performance polyester, which could have various uses in industries such as textiles, packaging, and electronics.
Material Science
Chemical Industry
Application: It is used as a chemical reagent in the chemical industry.
Results or Outcomes: The outcome of this application is the production of various chemical compounds, depending on the specific reactions.
On-Surface Polymerizations
Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester is an organic compound with the molecular formula and a molecular weight of approximately 254.32 g/mol. It is characterized by its structure, which consists of a decahydro naphthalene core with two carboxylate groups esterified with methyl groups. This compound is also known by various names such as Dimethyl 2,6-naphthalenedicarboxylate and Dimethyl naphthalene-2,6-dicarboxylate .
Currently, there is no documented information regarding a specific mechanism of action for Decahydro-NDME.
- Specific data on toxicity, flammability, and reactivity is not found in scientific literature.
- Hydrolysis: Under acidic or basic conditions, Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester can be hydrolyzed to yield Decahydro-2,6-naphthalenedicarboxylic acid and methanol.
- Transesterification: It can react with alcohols to form different esters, which is useful in synthesizing various derivatives.
- Esterification: The compound can undergo further esterification reactions to form more complex molecules.
These reactions are essential for modifying its properties for specific applications.
Several methods have been reported for synthesizing Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester:
- Hydrogenation of Naphthalenedicarboxylic Acid: The starting material, 2,6-naphthalenedicarboxylic acid, can be hydrogenated in the presence of a catalyst (such as palladium on carbon) to yield the decahydronaphthalene derivative. This is followed by esterification with methanol.
- Direct Esterification: Reacting Decahydro-2,6-naphthalenedicarboxylic acid with methanol in the presence of an acid catalyst can directly yield the dimethyl ester.
- Transesterification: Using an existing naphthalene ester and exchanging its alkoxy group with methanol under acidic or basic conditions can also produce this compound.
Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester finds applications across various fields:
- Polymer Production: It serves as a monomer in the synthesis of polyesters and other polymers.
- Plasticizers: Its properties make it suitable for use as a plasticizer in various materials.
- Chemical Intermediates: It acts as an intermediate in organic synthesis for producing more complex chemical entities.
Several compounds share structural similarities with Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Naphthalenedicarboxylic Acid | C12H10O4 | Contains a different naphthalene configuration |
| 2-Naphthoic Acid | C11H10O2 | Lacks additional carboxylate groups |
| Dimethyl 1,4-naphthalenedicarboxylate | C14H12O4 | Different positioning of carboxylate groups |
Decahydro-2,6-naphthalenedicarboxylic Acid Dimethyl Ester is unique due to its saturated structure and specific positioning of functional groups that influence its chemical reactivity and physical properties compared to these similar compounds .
Decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester is a saturated derivative of 2,6-naphthalenedicarboxylic acid, where the aromatic naphthalene structure is fully hydrogenated to form a decahydro (ten-membered, fully saturated) bicyclic system. This compound serves as a precursor for high-performance polyesters, such as polyethylene naphthalate (PEN), due to its rigid, thermally stable backbone. Its applications extend to organic synthesis, where it functions as an intermediate in constructing complex molecules, including pharmaceuticals and agrochemicals.
The hydrogenation of naphthalene derivatives reduces aromatic reactivity, enabling controlled functionalization. This property makes the compound valuable in polymer chemistry, where thermal stability and processability are critical.
Nomenclature and Identification Systems
The compound is identified through standardized chemical nomenclature and identifiers:
Synonyms include decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester and dimethyl decahydronaphthalene-2,6-dicarboxylate.
Structural Characteristics
The compound’s structure consists of a decahydro naphthalene (bicyclo[4.4.0]decane) core with methyl ester groups at positions 2 and 6. Key features include:
- Bicyclic Framework: Two fused cyclohexane rings form a rigid, non-planar structure. The hydrogenation of naphthalene eliminates aromatic π-bonds, resulting in a saturated, bicyclic system.
- Functional Groups: Two methyl ester groups (–OCH₃) are attached to carbonyl groups (C=O) at the 2- and 6-positions of the decalin core. These groups enable participation in condensation reactions for polymer synthesis.
- Steric Effects: The cis- and trans-decalin conformations influence molecular geometry. The trans-decalin form is more stable due to reduced steric hindrance between axial substituents.
Comparison with Aromatic Counterparts
Isomeric Configurations and Stereochemistry
Decahydro-2,6-naphthalenedicarboxylic acid dimethyl ester can exhibit isomerism due to its decalin core:
Cis-Decalin vs. Trans-Decalin:
- Cis-Decalin: The two cyclohexane rings are joined in a "tent-like" conformation, with axial substituents experiencing steric clashes. This form is less stable and can undergo rapid ring flipping, interconverting enantiomers.
- Trans-Decalin: The rings adopt a flat, chair-like conformation with equatorial substituents, minimizing steric strain. This form is conformationally locked and more thermodynamically stable.
Stereochemical Implications:
- The cis-decalin isomer is chiral despite lacking a chiral center, as its mirror image cannot be superimposed. However, rapid ring flipping at room temperature renders it achiral, as the two enantiomers interconvert.
- The trans-decalin isomer is achiral due to a plane of symmetry bisecting the bicyclic system.








